Benzothiazol-2-yl-(4-fluoro-phenyl)-amine
Overview
Description
WAY-600868 is a chemical compound known for its role as a fibroblast growth factor receptor 3 (FGFR3) inhibitor. It has the molecular formula C₁₃H₉FN₂S and a molecular weight of 244.29 g/mol
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, inflammation, and stress resistance, among others .
Mode of Action
It’s suggested that similar compounds inhibit the sirtuin1 enzyme (sirt1), leading to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 can impact various cellular processes, including dna repair and apoptosis, which could potentially influence multiple biochemical pathways .
Pharmacokinetics
In silico predictions suggest that similar compounds have good pharmacokinetics (adme) properties . These properties can affect the bioavailability of the compound, influencing its absorption, distribution, metabolism, and excretion in the body .
Result of Action
Similar compounds have been found to have cytotoxic activity greater than the comparative ligand . This suggests that N-(4-fluorophenyl)-1,3-benzothiazol-2-amine could potentially have significant effects at the molecular and cellular levels.
Preparation Methods
The synthesis of WAY-600868 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route generally includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the fluorine atom via halogenation reactions.
Step 3: Incorporation of the sulfur atom through thiolation reactions.
Step 4: Final purification and crystallization to obtain the pure compound.
Industrial production methods for WAY-600868 would involve scaling up these synthetic steps while ensuring the reaction conditions are optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
WAY-600868 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: WAY-600868 can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of WAY-600868.
Scientific Research Applications
WAY-600868 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of FGFR3 inhibition on various chemical pathways.
Biology: Investigated for its role in modulating cellular processes involving FGFR3, such as cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant FGFR3 signaling, including certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes that require FGFR3 inhibition.
Comparison with Similar Compounds
WAY-600868 can be compared with other FGFR3 inhibitors, such as:
BGJ398: Another FGFR3 inhibitor with a similar mechanism of action but different chemical structure.
AZD4547: A potent FGFR3 inhibitor with distinct pharmacokinetic properties.
Erdafitinib: An FGFR3 inhibitor approved for the treatment of certain cancers, with unique clinical applications.
The uniqueness of WAY-600868 lies in its specific binding affinity and selectivity for FGFR3, which may offer advantages in terms of efficacy and safety in therapeutic applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQLYWDIYNFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368249 | |
Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
348-45-8 | |
Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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